molecular formula C8H9NOSe B14499584 2-(Phenylselanyl)acetamide CAS No. 63801-97-8

2-(Phenylselanyl)acetamide

Cat. No.: B14499584
CAS No.: 63801-97-8
M. Wt: 214.13 g/mol
InChI Key: AUGSDUBBVSCHIS-UHFFFAOYSA-N
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Preparation Methods

2-(Phenylselanyl)acetamide can be synthesized through the reaction of 2-(phenylselanyl)acetyl chloride with substituted arylamine derivatives in dry benzene. The reaction conditions typically involve the use of spectroscopic methods such as FT-IR, 1H-NMR, 13C NMR, and HRMS to characterize the structures of the synthesized compounds

Chemical Reactions Analysis

2-(Phenylselanyl)acetamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form selenoxides or selenones.

    Reduction: Reduction reactions can convert it back to the corresponding selenide.

    Substitution: The amide group can participate in nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride.

Scientific Research Applications

2-(Phenylselanyl)acetamide has been studied for its antimicrobial, antifungal, and antioxidant activities. It has shown significant antibacterial activity against Staphylococcus aureus and antifungal activity against Penicillium roquefortii and Aspergillus niger. Additionally, it exhibits moderate antioxidant activities, making it a potential candidate for further research in medical and industrial applications .

Mechanism of Action

The mechanism of action of 2-(Phenylselanyl)acetamide involves its interaction with biological molecules, leading to various effects. For instance, its antioxidant activity is attributed to its ability to scavenge free radicals and reduce oxidative stress. The compound’s antimicrobial properties are likely due to its interaction with microbial cell membranes and proteins, disrupting their normal functions .

Comparison with Similar Compounds

2-(Phenylselanyl)acetamide can be compared with other organoselenium compounds such as selenocysteine and selenomethionine. While these compounds also exhibit biological activities, this compound is unique due to its specific structural features and the presence of the phenylselanyl group, which imparts distinct chemical properties. Similar compounds include:

Properties

CAS No.

63801-97-8

Molecular Formula

C8H9NOSe

Molecular Weight

214.13 g/mol

IUPAC Name

2-phenylselanylacetamide

InChI

InChI=1S/C8H9NOSe/c9-8(10)6-11-7-4-2-1-3-5-7/h1-5H,6H2,(H2,9,10)

InChI Key

AUGSDUBBVSCHIS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)[Se]CC(=O)N

Origin of Product

United States

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